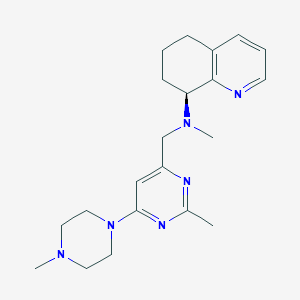
CXCR4 antagonist 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CXCR4 antagonist 5 is a small-molecule compound that selectively inhibits the CXC chemokine receptor 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV infection. This compound has shown promise in preclinical and clinical studies for its potential therapeutic applications in cancer, immunodeficiency disorders, and other diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsThe final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
CXCR4 antagonist 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
CXCR4 antagonist 5 has a wide range of scientific research applications, including:
Cancer Therapy: It has shown potential in inhibiting tumor growth, metastasis, and angiogenesis in various cancer models.
Immunodeficiency Disorders: The compound is being investigated for its ability to mobilize immune cells and improve immune function in conditions like WHIM syndrome.
HIV Infection: This compound can block the entry of HIV into host cells by inhibiting the CXCR4 receptor, making it a potential candidate for HIV therapy.
Drug Delivery Systems: The compound is also being explored for its use in targeted drug delivery systems, particularly in cancer therapy.
Wirkmechanismus
CXCR4 antagonist 5 exerts its effects by binding to the CXCR4 receptor and blocking its interaction with its natural ligand, CXC chemokine ligand 12 (CXCL12). This inhibition prevents the activation of downstream signaling pathways involved in cell migration, proliferation, and survival. The compound’s mechanism of action includes:
Blocking CXCR4/CXCL12 Interaction: Prevents the activation of signaling pathways that promote tumor growth and metastasis.
Immune Cell Mobilization: Enhances the mobilization and trafficking of immune cells from the bone marrow to peripheral tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Plerixafor (AMD3100): A well-known CXCR4 antagonist used for hematopoietic stem cell mobilization.
BL-8040: Another CXCR4 antagonist undergoing clinical trials for various cancers.
BPRCX807: A selective and potent CXCR4 antagonist with potential anticancer effects.
Uniqueness
CXCR4 antagonist 5 is unique due to its high selectivity and potency in inhibiting the CXCR4 receptor. It has shown promising results in preclinical studies for its ability to inhibit tumor growth, enhance immune cell mobilization, and block HIV entry. Its unique chemical structure and favorable pharmacokinetic properties make it a valuable candidate for further development .
Eigenschaften
Molekularformel |
C21H30N6 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(8S)-N-methyl-N-[[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C21H30N6/c1-16-23-18(14-20(24-16)27-12-10-25(2)11-13-27)15-26(3)19-8-4-6-17-7-5-9-22-21(17)19/h5,7,9,14,19H,4,6,8,10-13,15H2,1-3H3/t19-/m0/s1 |
InChI-Schlüssel |
JBMFUTZFKCPWOQ-IBGZPJMESA-N |
Isomerische SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)[C@H]3CCCC4=C3N=CC=C4 |
Kanonische SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C)CN(C)C3CCCC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)
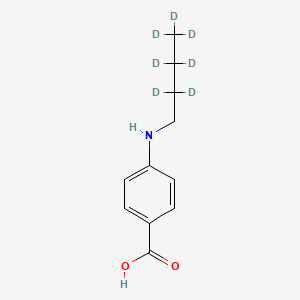
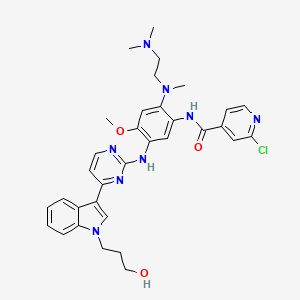



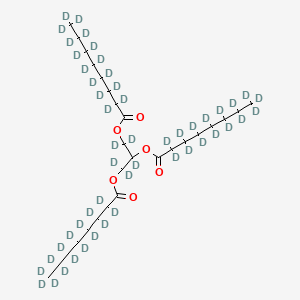

![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
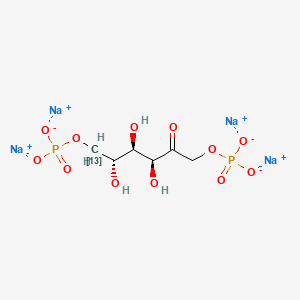
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
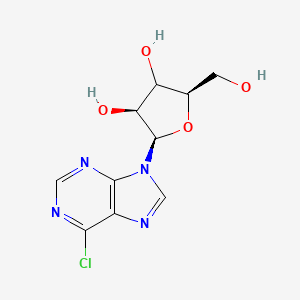
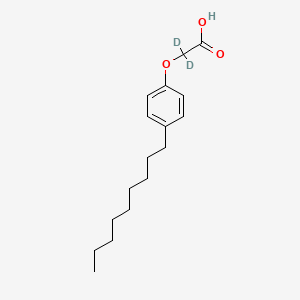
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
